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Abstract

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in the field of
neuroinflammation. Primarily expressed on immune cells, including microglia, its upregulation is
a hallmark of various neuroinflammatory and neurodegenerative conditions. Activation of
GPR84 triggers a cascade of intracellular signaling events that modulate immune cell function,
including cytokine production, chemotaxis, and phagocytosis. This technical guide provides a
comprehensive overview of GPR84 signaling in the context of neuroinflammation, presenting
key quantitative data, detailed experimental protocols for its study, and visual representations
of its complex signaling pathways and experimental workflows.

Introduction to GPR84

GPR84 is a class A G protein-coupled receptor (GPCR) that is increasingly recognized for its
role in modulating inflammatory responses.[1][2] Its expression is predominantly found in
immune cells such as microglia, macrophages, neutrophils, and monocytes.[2][3][4] Under
basal conditions, GPR84 expression in the central nervous system (CNS) is low. However, in
the presence of pro-inflammatory stimuli, its expression is significantly upregulated, suggesting
a critical role in the pathogenesis of neuroinflammatory diseases.[2][3][5][6]

Endogenous ligands for GPR84 are believed to be medium-chain fatty acids (MCFAS),
particularly those with carbon chain lengths of 9 to 14.[7] However, the in vivo concentrations of
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these MCFAs are often low, leading to the development and use of synthetic agonists and
antagonists to probe the receptor's function.[8]

GPR84 Signaling Pathways

GPR84 activation initiates a complex network of intracellular signaling cascades that ultimately
dictate the cellular response. The primary signaling mechanism involves coupling to Gai/o
proteins, though evidence for Gag/11 and B-arrestin-mediated signaling also exists.

Gailo-Coupled Signaling

The canonical signaling pathway for GPR84 involves its coupling to pertussis toxin (PTX)-
sensitive Gai/o proteins.[9] This interaction leads to the inhibition of adenylyl cyclase, resulting
in a decrease in intracellular cyclic AMP (cCAMP) levels.[3][9] The dissociation of the GBy
subunits can further propagate the signal through other effector proteins. This pathway is
central to many of the pro-inflammatory responses attributed to GPR84 activation.
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B-Arrestin Recruitment

Upon agonist binding, GPR84 can also recruit 3-arrestin proteins.[1] This interaction is crucial
for receptor desensitization, internalization, and can also initiate G protein-independent
signaling cascades.[1] The recruitment of 3-arrestin can lead to the activation of pathways such
as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[3][10]
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Downstream Pro-inflammatory Pathways

Activation of GPR84 in immune cells like microglia and macrophages converges on several key
pro-inflammatory signaling pathways, including:

o PI3K/Akt Pathway: This pathway is involved in cell survival, proliferation, and inflammation.

 MAPK Pathways (ERK, JNK, p38): These cascades regulate a wide range of cellular
processes, including cytokine production and apoptosis.

» NF-kB Pathway: A critical regulator of inflammatory gene expression.[3][10]

Activation of these pathways leads to the transcription and release of pro-inflammatory
mediators such as TNF-q, IL-6, and various chemokines.[3][10][11]

GPR84 in Neuroinflammatory Conditions

GPR84 expression is significantly elevated in several neuroinflammatory and
neurodegenerative diseases.
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e Endotoxemia and Sepsis: Systemic inflammation induced by lipopolysaccharide (LPS) leads
to a robust and sustained increase in GPR84 expression in microglia.[2][3][5][6]

o Experimental Autoimmune Encephalomyelitis (EAE): In this animal model of multiple
sclerosis, GPR84 is highly expressed by microglia, indicating a potential role in the
pathogenesis of the disease.[2][3]

e Alzheimer's Disease: GPR84 is upregulated in microglia surrounding amyloid plaques in a
mouse model of Alzheimer's disease.[5] Interestingly, GPR84 deficiency in this model was
associated with accelerated cognitive decline and reduced microgliosis, suggesting a
complex and potentially protective role in this context.[5]

¢ Ischemic Stroke: Studies have shown that GPR84 is upregulated in the peripheral blood of
ischemic stroke patients, highlighting it as a potential biomarker and therapeutic target.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to GPR84 expression and ligand
potency from various studies.

Table 1: GPR84 Expression in Neuroinflammatory Models
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Model/Stimulus

Cell TypelTissue

Fold
Changel/Observatio
n

Reference

LPS (1 mg/kg, i.p.)

Mouse Brain

Significant increase at
2 and 8 hours post-

injection

[3]

LPS (1 pg/mL)

BV2 Microglial Cells

Significant increase in
GPR84 mRNA after 6

hours

[5113]

TNF (100 ng/mL)

BV2 Microglial Cells

Significant increase in
GPR84 mRNA after 6

hours

[51013]

IL-1 (100 ng/mL)

BV2 Microglial Cells

Significant increase in
GPR84 mRNA after 6

hours

[5113]

EAE

Mouse Cortical &

Spinal Microglia

Significantly
upregulated mRNA

expression

[6]

Table 2: Potency of GPR84 Agonists and Antagonists
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Compound ) EC50/IC50/p
Compound Assay Cell Line Reference
Type A2
_ cAMP CHO-
6-OAU Agonist o 14 nM [3]
Inhibition hGPR84
] ) ) cAMP CHO-
Capric Acid Agonist o ~800 nM [3]
Inhibition hGPR84
cAMP CHO-
0X-04528 Agonist o 0.00598 nM [14]
Inhibition hGPR84
_ cAMP CHO-
0OX-04529 Agonist o 0.0185 nM [14]
Inhibition hGPR84
] cAMP CHO-
PSB-16671 Agonist o 41.3 nM [15]
Inhibition hGPR84
_ S GPR84-Gai
LY237 Agonist Gai Activation 0.189 nM [16]
complex
Compound ) [35S]GTPYS CHO- pA2 = 8.90
Antagonist o [17]
837 Binding hGPR84 (~1.26 nM)

Table 3: Effect of GPR84 Activation on Cytokine Production in LPS-Primed Macrophages

Time Point (post 6-

Cytokine Observation Reference
OAU)
TNF-a mRNA 30-240 min Enhanced expression [3]
TNF-a Protein 4 hours Peak secretion [3]
IL-6 mMRNA 30-240 min Enhanced expression [3]
IL-6 Protein 1 hour Peak secretion [3]
CCL2 mRNA 30-240 min Enhanced expression [3]
CCL2 Protein 4 hours Peak secretion [3]
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Experimental Protocols

Detailed methodologies are crucial for the accurate study of GPR84 signaling. Below are
outlines of key in vitro and in vivo experimental protocols.

In Vitro Assays

This assay measures the ability of GPR84 agonists to inhibit adenylyl cyclase activity, leading
to a decrease in intracellular cAMP levels.

e Cell Culture: CHO-K1 cells stably expressing the human GPR84 receptor are plated in a 96-
well plate and incubated for 24 hours.[3]

o Assay Procedure:
o The cell culture medium is replaced with PBS.

o For agonist testing, cells are simultaneously treated with a cAMP-inducing agent like
forskolin (e.g., 25 uM) and the GPR84 agonist at various concentrations.[3]

o For antagonist testing, cells are pre-incubated with the antagonist for 15 minutes before
the addition of forskolin and a known GPR84 agonist (typically at its EC80 concentration).

[3]
o The cells are incubated for 30 minutes at 37°C.[3]

o Cells are lysed, and the intracellular cAMP concentration is measured using a
commercially available kit, such as the DiscoverX HitHunter CAMP assay.[3]
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Workflow for a GPR84 cAMP Inhibition Assay

This assay quantifies the recruitment of B-arrestin to the activated GPR84 receptor.
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e Principle: Commonly utilizes enzyme fragment complementation (EFC) technology, such as
the PathHunter assay from DiscoverX.[18] The GPCR is tagged with a small enzyme
fragment (ProLink), and B-arrestin is tagged with a larger, inactive enzyme fragment
(Enzyme Acceptor).[18] Agonist-induced recruitment brings the fragments together, forming
an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[18]

e Assay Procedure:

[¢]

Plate PathHunter GPR84 B-arrestin cells in a 384-well plate and incubate overnight.[19]

o

Prepare serial dilutions of the test compound (agonist or antagonist).

[e]

Add the compound to the cells and incubate for a predetermined time (e.g., 90 minutes) at
37°C or room temperature.[20]

[e]

Add the detection reagents containing the enzyme substrate.

o

Incubate for 60 minutes at room temperature.[19]

[¢]

Read the chemiluminescent signal using a plate reader.[18]

This assay is used to screen for GPR84 ligands by measuring changes in intracellular calcium

levels.

o Principle: GPR84 is co-expressed with a promiscuous Ga protein (e.g., Gal6) in a cell line
like HEK293T.[21][22] This redirects the signal from various G protein pathways towards the
release of intracellular calcium from the endoplasmic reticulum.[21] Cells are loaded with a
calcium-sensitive fluorescent dye (e.g., Fluo-4) which exhibits increased fluorescence upon
binding to calcium.[21]

e Assay Procedure:

o

Transfect HEK293T cells with plasmids encoding GPR84 and Gal6.[21]

Seed the transfected cells into a 96-well or 384-well black-walled, clear-bottom plate.[21]

[¢]

[¢]

Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).[21]
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o Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline
fluorescence.

o The instrument adds the test compounds to the wells while simultaneously monitoring the
change in fluorescence over time.[23][24]

o An increase in fluorescence indicates receptor activation and calcium release.

In Vivo Models of Neuroinflammation

This model mimics the systemic inflammation that can lead to neuroinflammation.
e Animals: C57BL/6 mice are commonly used.
e Procedure:
o Reconstitute LPS (e.g., from E. coli O111:B4) in sterile, pyrogen-free saline.[25]

o Administer a single intraperitoneal (i.p.) injection of LPS at a dose typically ranging from
0.5 to 5 mg/kg body weight.[26][27]

o Monitor the mice for signs of sickness at various time points (e.g., 2, 4, 8, 24 hours) post-
injection.[25]

o At the desired time points, euthanize the animals and harvest tissues (e.g., brain, spleen,
liver) for analysis.[25]

e Analysis:

o

Gene Expression: Measure GPR84 and cytokine mRNA levels in brain tissue using gRT-
PCR.

o

Protein Levels: Quantify cytokine protein levels in brain homogenates using ELISA.

[¢]

Immunohistochemistry: Visualize the expression of GPR84 and microglial activation
markers (e.g., Ibal) in brain sections.
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EAE is the most widely used animal model for the human neuroinflammatory disease, multiple
sclerosis.

e Animals: C57BL/6 or SJL mice are frequently used strains.[12][28][29]
e Induction (Active EAE in C57BL/6 mice):

o Emulsify a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein peptide 35-55
(MOG35-55), in Complete Freund's Adjuvant (CFA).[29][30]

o Inject the emulsion subcutaneously at two sites on the flank of the mouse.[28]

o Administer pertussis toxin (PTX) i.p. on the day of immunization and again 48 hours later.
PTX is required to facilitate the entry of encephalitogenic T cells into the CNS.[28][29]

e Monitoring and Analysis:

o Clinical Scoring: Monitor mice daily for clinical signs of disease (e.g., tail limpness, hind
limb paralysis) and score them on a standardized scale (typically 0-5).[28]

o Histology: At the end of the experiment, perfuse the animals and collect the brain and
spinal cord for histological analysis to assess inflammation and demyelination.

o Gene and Protein Analysis: Analyze CNS tissue for the expression of GPR84 and
inflammatory mediators.

Conclusion

GPR84 is a significant player in the orchestration of neuroinflammatory responses. Its
upregulation in key immune cells of the CNS during disease, coupled with its ability to drive
pro-inflammatory signaling cascades, positions it as a compelling target for therapeutic
intervention in a range of neurological disorders. The quantitative data and detailed
experimental protocols provided in this guide offer a robust framework for researchers and drug
development professionals to further investigate the role of GPR84 and to explore the potential
of GPR84 modulators in treating neuroinflammatory conditions. Further research is warranted
to fully elucidate the endogenous ligands and the nuanced, context-dependent roles of GPR84
signaling in both promoting and potentially resolving neuroinflammation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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